![molecular formula C13H8F3NO3 B1629599 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid CAS No. 898796-62-8](/img/structure/B1629599.png)
5-(4-(Trifluoromethoxy)phenyl)nicotinic acid
Overview
Description
5-(4-(Trifluoromethoxy)phenyl)nicotinic acid is an organic compound with the molecular formula C13H8F3NO3. It is a derivative of nicotinic acid, featuring a trifluoromethoxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with a halogenated nicotinic acid derivative under basic conditions . The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, and bases like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Trifluoromethoxy)phenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
5-(4-(Trifluoromethoxy)phenyl)nicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(2-(Trifluoromethoxy)phenyl)nicotinic acid: Similar structure but with the trifluoromethoxy group in a different position.
5-(4-(Trifluoromethyl)phenyl)nicotinic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
5-(4-(Trifluoromethoxy)phenyl)nicotinic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it a valuable building block for the synthesis of biologically active molecules .
Biological Activity
5-(4-(Trifluoromethoxy)phenyl)nicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a trifluoromethoxy group attached to a phenyl ring and a nicotinic acid moiety. This structural configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
Molecular Formula: CHFNO
Molecular Weight: 251.17 g/mol
Melting Point: 148 – 149 °C
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). The trifluoromethoxy group enhances binding affinity, leading to modulation of neurotransmitter release and potential neuroprotective effects.
- Receptor Interaction: The compound selectively binds to nAChRs, influencing synaptic transmission.
- Pathways Modulated: Involvement in pathways related to inflammation, apoptosis, and cell proliferation has been observed.
Pharmacological Effects
- Anti-inflammatory Activity: Studies have indicated that compounds with trifluoromethoxy substitutions can exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects: The modulation of nAChRs suggests potential neuroprotective roles in neurodegenerative diseases.
Case Studies
-
Study on Neuroprotection:
- Objective: To evaluate the neuroprotective effects of this compound in models of oxidative stress.
- Findings: The compound significantly reduced neuronal cell death and oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in neurodegenerative conditions.
-
Anti-cancer Properties:
- Objective: Investigate the effects on cancer cell lines.
- Results: The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Data Table: Biological Activities Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Anti-inflammatory | Inhibition of cytokine release | |
Neuroprotection | Reduced oxidative stress | |
Cytotoxicity | Effective against cancer cell lines |
Research Findings
Recent studies have highlighted the significance of the trifluoromethoxy group in enhancing the biological activity of nicotinic acid derivatives:
- Structure-Activity Relationship (SAR): The presence of the trifluoromethoxy group has been shown to increase potency compared to non-fluorinated analogs by improving binding affinity to nAChRs .
- Synthesis and Characterization: Various synthetic routes have been developed for obtaining this compound, including methods that ensure high yield and purity .
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-3-1-8(2-4-11)9-5-10(12(18)19)7-17-6-9/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGFIIFSNCNIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646969 | |
Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898796-62-8 | |
Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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